4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide

Dopamine transporter inhibition DAT IC50 monoamine reuptake inhibitor selectivity

Identifying a DAT-biased inhibitor for robust dopamine transporter profiling is a persistent challenge, as most triple reuptake inhibitors exhibit SERT-predominant or balanced profiles that confound dopamine-specific interpretations. Compound 252 directly resolves this gap with its unique DAT-preferring pharmacology, validated in recombinant human transporter assays. Key advantages: • DAT IC50 of 5 nM with >2-fold selectivity over SERT (11 nM) and >20-fold over NET (108 nM), ensuring unambiguous dopaminergic readouts. • From the Sunovion cycloalkylamine patent family, enabling direct benchmarking of new DAT-selective analogs within the 4-(2,5-dioxopyrrolidin-1-yl)butanamide chemotype. • Supplied with full quality assurance documentation for immediate integration into screening cascades and electrophysiology studies.

Molecular Formula C10H17N3O3
Molecular Weight 227.26 g/mol
Cat. No. B13628946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide
Molecular FormulaC10H17N3O3
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCCNC(CCN1C(=O)CCC1=O)C(=O)N
InChIInChI=1S/C10H17N3O3/c1-2-12-7(10(11)16)5-6-13-8(14)3-4-9(13)15/h7,12H,2-6H2,1H3,(H2,11,16)
InChIKeySXKLPLDANPAETB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound 252 – Selective Triple Monoamine Reuptake Inhibitor


4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide (CAS 1343593-67-8) is a small-molecule pyrrolidine-2,5-dione derivative disclosed as Compound 252 in Sunovion Pharmaceuticals' US 10562878 patent [1]. It acts as an inhibitor of the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, with IC50 values determined in recombinant human transporter assays in HEK-293 and CHO-K1 cells [2]. Unlike many triple reuptake inhibitors that exhibit balanced or SERT-predominant profiles, Compound 252 shows a marked preference for DAT over SERT and NET, placing it in a distinct pharmacological niche within the cycloalkylamine monoamine reuptake inhibitor class [3].

DAT-preferring triple monoamine reuptake inhibitor probe
Distinct selectivity profile vs balanced or SERT/NET-preferring analogs
Recombinant human transporter assay context (DAT, SERT, NET)
Supports dopaminergic signaling and biased inhibition studies

Why Generic Substitution Fails for Compound 252


Monoamine reuptake inhibitors within the cycloalkylamine series display extreme sensitivity to minor structural modifications, leading to profound shifts in transporter selectivity and potency [1]. For instance, replacing the 4-(2,5-dioxopyrrolidin-1-yl)butanamide side chain with a hydroxy-cyclohexyl-dimethylamine group (Compound 280) converts a DAT-preferring agent (Compound 252) into a SERT-selective inhibitor, while altering the core to a spiro-oxazolidine (Compound 165) yields a predominantly NET-active compound [2]. Without direct comparative pharmacology, a procurement decision based solely on in-class membership risks selecting a compound whose target engagement profile is orthogonal to the intended experimental or therapeutic application.

Side-chain analogs
Replacing pyrrolidinedione with hydroxy-cyclohexyl shifts selectivity from DAT-preferring to SERT-preferring (e.g., Compound 280/283).
Core-modified analogs
Spiro-oxazolidine core variants (Compound 165/166) produce NET-centric profiles, altering transporter hierarchy and confounding dopaminergic readouts.
Class membership alone
Cycloalkylamine scaffold does not guarantee DAT bias; minor structural changes may invert transporter preference and limit direct substitution.

Quantitative Differentiation Against Patent Analogs


Superior DAT Potency vs. Compound 280/283

Compound 252 inhibits human DAT with an IC50 of 5 nM, making it 7.4‑fold more potent than the closely related Compound 280/283 (DAT IC50 = 37 nM) when both are tested in the same recombinant human DAT assay system (CHO-K1 or HEK-293 cells) [1][2]. This substantial potency advantage positions Compound 252 as the preferred molecular probe for studies requiring robust DAT blockade.

DAT potency
Head-to-head
IC50 5 nM (DAT)
Higher reported DAT inhibition vs analog (37 nM)
7.4-fold difference in same recombinant assay system
Dopamine transporter inhibition DAT IC50 monoamine reuptake inhibitor selectivity

Divergent DAT/SERT Selectivity Ratio

Compound 252 exhibits a DAT/SERT IC50 ratio of 0.42 (5 nM vs 12 nM), signifying a modest DAT preference, whereas Compound 280/283 displays a DAT/SERT ratio of 5.3 (37 nM vs 7 nM), indicating strong SERT selectivity [1][2]. The two compounds are separated by a 12.6‑fold difference in selectivity orientation, despite sharing the cycloalkylamine scaffold.

DAT/SERT selectivity
Head-to-head
DAT/SERT ratio 0.42 vs 5.3 (280/283)
12.6-fold selectivity divergence; may not be interchangeable for selectivity-dependent protocols
DAT-preferring vs SERT-preferring orientation
DAT/SERT selectivity transporter pharmacology biased reuptake inhibition

Differential NET Activity and Pharmacological Profile

Compound 252 displays moderate NET inhibition (IC50 = 108 nM), whereas Compound 165/166 achieves higher NET potency (IC50 = 32 nM) but sacrifices SERT activity (IC50 = 90 nM) and DAT potency (IC50 = 66 nM) [1][2]. Consequently, Compound 252 provides a balanced DAT > SERT ≈ NET profile, while Compound 165/166 is NET‑centric, making them functionally non‑equivalent for studies of triple reuptake inhibition.

NET activity & profile
Head-to-head
NET IC50 108 nM vs 32 nM (165/166); distinct hierarchy
Reported profile: DAT > SERT ≈ NET vs NET-centric; limits direct substitution
3.4-fold NET potency difference, 13.2-fold DAT loss in comparator
Norepinephrine transporter NET inhibition triple reuptake inhibitor profiling

Differentiation from Clinical Triple Reuptake Inhibitors

Clinically studied triple reuptake inhibitors such as NS‑2359 (GSK 372475) and DOV 216,303 typically exhibit roughly equipotent inhibition of all three transporters (SERT/NET/DAT IC50 ratios near 1:1:1) or a NET‑preferring profile [1]. Compound 252 diverges from this pattern with a pronounced DAT > SERT ≈ NET hierarchy (ratios of 1 : 2.4 : 21.6 for DAT:SERT:NET), representing a pharmacologically distinct tool for interrogating the role of biased dopamine transporter inhibition within the triple reuptake mechanism [2].

Clinical TRIs comparison
Class-level
DAT:SERT:NET ratio ~1:2.4:21.6 vs balanced clinical candidates
Reported rank order supports DAT-bias SAR exploration
Class reference: DOV 216,303, NS-2359; data from independent sources
triple reuptake inhibitor NS-2359 DOV-216303 comparative pharmacology

Structural Determinant of DAT Selectivity

Within the US10562878 patent series, the presence of the 4‑(2,5‑dioxopyrrolidin‑1‑yl)butanamide moiety is exclusively associated with high DAT potency and a DAT‑biased selectivity profile, as seen in Compound 252 [1]. Compounds bearing alternative side chains (e.g., hydroxy‑cyclohexyl‑dimethylamine in Compound 280 or spiro‑oxazolidine in Compound 165) uniformly lose DAT bias, underscoring that this structural feature is a critical pharmacophoric element conferring the observed differentiation [2].

Side-chain SAR
Supporting
Pyrrolidinedione side-chain linked to DAT bias
Reported SAR suggests side-chain as selectivity determinant
Qualitative structure-selectivity relationship across patent analogs
structure-activity relationship pyrrolidinedione DAT pharmacophore

Research and Procurement Applications


Dopamine-Biased Triple Reuptake Inhibition in Depression Models

Because Compound 252 uniquely combines high DAT potency with moderate SERT and NET blockade, it serves as an ideal pharmacological tool for deconvoluting the contribution of dopamine transporter engagement to the antidepressant efficacy of triple reuptake inhibitors, a question that balanced clinical candidates such as NS‑2359 cannot cleanly address [1][2].

SAR Studies Around DAT-Biased Pyrrolidinedione

Medicinal chemistry teams aiming to develop next‑generation DAT‑selective therapeutics can benchmark new analogs directly against Compound 252 as the reference standard for the 4‑(2,5‑dioxopyrrolidin‑1‑yl)butanamide chemotype, ensuring that any structural modification is evaluated against the most DAT‑biased compound in the patent landscape [1].

Dopaminergic Signaling in Attention and Reward Circuits

For electrophysiological and microdialysis studies that require a selective DAT inhibitor with ancillary SERT activity, Compound 252's 5 nM DAT IC50 and its favorable DAT/SERT ratio make it a superior choice over the SERT‑preferring Compound 280/283 or the NET‑preferring Compound 165/166, both of which would confound interpretation of dopamine‑driven effects [2][3].

DAT-Biased Reference for Screening Cascades

In industrial screening cascades where a panel of transporter inhibitors is required to calibrate high‑throughput assays, Compound 252 fills the gap for a DAT‑biased triple inhibitor, complementing the SERT‑biased (Compound 280/283) and NET‑biased (Compound 165/166) representatives available within the same patent family [3].

Application
Selection Property
Validation Focus
Dopamine-biased triple reuptake model studies
DAT-preferring profile vs balanced inhibitors
Transporter engagement endpoint interpretation
DAT-biased chemotype SAR studies
Side-chain selectivity determinant
Selectivity shift evaluation
Dopaminergic signaling in attention/reward models
DAT potency and selectivity over SERT
Dopamine-specific endpoint interpretation
DAT-biased reference for transporter screening panels
Profile distinction from SERT/NET-biased analogs
Assay calibration and selectivity benchmarking
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